2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Description
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride is a fluorinated amine derivative with a branched aliphatic backbone. The fluorine atom at the 2-position likely enhances metabolic stability and modulates electronic properties, while the dihydrochloride salt improves aqueous solubility, a common feature in pharmaceutical intermediates .
Properties
IUPAC Name |
2-fluoro-2-propan-2-ylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FN2.2ClH/c1-5(2)6(7,3-8)4-9;;/h5H,3-4,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDQXKTIZOZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride typically involves:
- Introduction of the fluorine atom at the 2-position of a branched butan-1-amine backbone.
- Installation of the aminomethyl group at the same carbon center.
- Conversion to the dihydrochloride salt to enhance compound stability and solubility.
The key challenge in the synthesis is selective fluorination and amination on a sterically hindered carbon center without side reactions such as over-fluorination or decomposition.
Preparation Methods
Fluorination and Aminomethylation Approaches
Electrophilic and Nucleophilic Fluorination: Attempts to fluorinate precursor molecules using electrophilic or nucleophilic fluorinating agents have been reported, but often lead to side reactions such as decarboxylation or over-fluorination (e.g., as seen in fluorinated analog synthesis of related compounds).
Use of Fluorinated Precursors: Starting from fluorinated building blocks such as 2-fluoro-2-methylbutan-1-amine (PubChem CID 84020521), the aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.
Palladium-Catalyzed Amination: Transition metal-catalyzed amination strategies, such as Pd(0)-catalyzed coupling of halogenated precursors with amines or amine equivalents, have been employed to install amino groups on fluorinated aromatic and aliphatic substrates.
Salt Formation (Dihydrochloride)
After synthesis of the free base amine, treatment with hydrochloric acid in appropriate solvent systems (e.g., aqueous or alcoholic solutions) yields the dihydrochloride salt.
This step often involves stirring the free amine with 2 equivalents of HCl to ensure complete protonation of both amine groups, improving crystallinity and handling properties.
Example Synthetic Route (Hypothetical Consolidation)
Detailed Research Findings
Fluorination Challenges: Studies have shown that fluorination of branched amino acids or amines can lead to decarboxylation or rearrangement side reactions, necessitating mild conditions and careful choice of fluorinating agents.
Catalytic Amination: Pd-catalyzed amination methods using ligands such as BINAP and bases like sodium t-butoxide have been successfully applied to related fluorinated pyridine derivatives, indicating potential applicability to alkyl fluorinated amines.
Salt Stability: Conversion to dihydrochloride salts is a common pharmaceutical practice to improve compound stability, solubility, and ease of handling. The dihydrochloride form is typically crystalline and less volatile than the free base.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Material | 2-fluoro-2-methylbutan-1-amine (commercially available or synthesized) |
| Fluorination Method | Electrophilic/nucleophilic fluorination or use of fluorinated precursors |
| Aminomethylation | Reductive amination using formaldehyde and reducing agents |
| Catalytic Systems | Pd(0) catalysis with phosphine ligands (e.g., BINAP) for amination of halogenated intermediates |
| Salt Formation | Treatment with 2 eq. HCl in aqueous or alcoholic media to form dihydrochloride |
| Purification Techniques | Chromatography, crystallization |
| Typical Yields | 50-70% for amination steps; >90% for salt formation |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of the target compound with related dihydrochloride salts and fluorinated amines:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target: 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride | Inferred: C₆H₁₄Cl₂FN₂ | Estimated: ~215.1 | Not available | Branched chain, 2-fluoro, dihydrochloride salt |
| (2S)-1-aminopropan-2-ylamine dihydrochloride () | C₅H₁₂Cl₂F₂N₂ | 223.07 | 1799374-54-1 | Stereospecific (S-configuration), 2,2-difluoroethyl group |
| 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride () | C₁₁H₁₆Cl₂N₂O₂ | 285.17 | Not available | Aromatic methoxy groups, piperidine scaffold |
| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () | C₈H₁₇ClNO₂ | 202.68 | Not available | Methyl ester, branched dimethyl backbone |
Key Observations :
- Fluorine Substitution: The target compound’s 2-fluoro group contrasts with the 2,2-difluoroethyl group in ’s compound.
- Salt Form: All compounds are hydrochloride salts, enhancing solubility. The dihydrochloride form in the target compound and ’s example suggests higher polarity compared to mono-hydrochloride salts .
- Backbone Complexity : The target’s branched aliphatic chain differs from ’s ester-containing structure, which may influence metabolic pathways or synthetic accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
